1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
This compound belongs to the indazole class of heterocyclic organic molecules, characterized by a fused bicyclic structure with nitrogen atoms at positions 1 and 2. Its unique features include:
- Substituents: Two 4-methoxyphenyl groups—one at position 1 and another linked via an amino group at position 3.
Properties
IUPAC Name |
3-(4-methoxyanilino)-1-(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-16-10-6-14(7-11-16)22-21-20-18(4-3-5-19(20)25)24(23-21)15-8-12-17(27-2)13-9-15/h6-13H,3-5H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHHJZGJZHFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN(C3=C2C(=O)CCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic derivative of indazole that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antioxidant effects, and other pharmacological applications.
Chemical Structure and Properties
The compound belongs to the class of indazole derivatives, characterized by the presence of methoxy groups on the phenyl rings. Its molecular formula is , and it has a molar mass of approximately 296.37 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 30 µM, indicating moderate to high activity against these cell lines .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. In vitro assays revealed that the compound inhibits key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways .
Antioxidant Activity
The antioxidant properties of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one have also been investigated:
- DPPH Assay : In DPPH radical scavenging assays, the compound exhibited significant free radical scavenging activity with an IC50 value comparable to standard antioxidants such as ascorbic acid .
Other Biological Activities
Beyond its anticancer and antioxidant properties, this compound has shown promise in other areas:
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Some derivatives of indazole compounds have shown antimicrobial properties against various pathogens. While specific data for this compound is limited, related compounds have demonstrated effectiveness against bacterial strains .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled study involving MCF-7 breast cancer cells:
| Treatment | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 25 | Cell cycle arrest |
| 1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one | 12 | Inhibition of PI3K/Akt |
This data illustrates the compound's superior efficacy compared to other tested compounds.
Case Study 2: Antioxidant Activity
A study evaluating the antioxidant capacity through various assays yielded the following results:
| Assay Type | IC50 (µM) | Comparison Standard |
|---|---|---|
| DPPH Scavenging | 30 | Ascorbic Acid (25) |
| ABTS Scavenging | 28 | Trolox (20) |
The compound showed promising results in both assays.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a drug candidate due to its biological activity. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.
Key Findings:
- Anti-inflammatory Activity : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that it may modulate inflammatory pathways via NF-kB signaling suppression.
- Analgesic Effects : Animal studies have demonstrated significant analgesic properties comparable to standard analgesics like morphine. The compound reduced pain responses significantly in tests such as the tail-flick and formalin tests.
Antimicrobial and Anticancer Properties
The compound has been evaluated for its antimicrobial and anticancer activities. Studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines and possess antimicrobial properties against specific bacterial strains .
Case Studies:
- In vitro assays have shown that modifications to the methoxyphenyl groups enhance the compound's efficacy against cancer cells, highlighting the importance of structural variations in developing effective therapeutic agents .
Material Science
Beyond biological applications, the compound is also explored in material science for its potential use in developing advanced materials due to its unique chemical properties. Its ability to form stable complexes may lead to innovations in polymer chemistry and nanotechnology .
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The secondary amine in the [(4-methoxyphenyl)amino] moiety participates in:
-
Acylation : Reacts with acetyl chloride in dichloromethane (DCM) at 0–5°C to form N-acetyl derivatives (yield: 72–85%) .
-
Alkylation : Undergoes N-methylation with methyl iodide in THF using NaH as a base (yield: 68%) .
Key Reaction Conditions :
| Reaction Type | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Acylation | AcCl, DCM, Et₃N | 0–5°C | 85% |
| Alkylation | MeI, NaH, THF | RT | 68% |
Oxidative Transformations
The tetrahydroindazole core undergoes dehydrogenation under specific conditions:
-
Aromatization : Treatment with MnO₂ in toluene at 80°C converts the 4,5,6,7-tetrahydro-4H-indazole to fully aromatic indazole derivatives .
-
Peroxide-Mediated Oxidation : Hydrogen peroxide in acetic acid oxidizes the saturated ring system (yield: 55–60%) .
Mechanistic Insight :
Dehydrogenation proceeds via radical intermediates, with MnO₂ acting as a mild oxidizing agent .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl groups direct electrophiles to specific positions:
-
Nitration : Fuming HNO₃ in H₂SO₄ introduces nitro groups at the para position relative to methoxy (yield: 48%) .
-
Halogenation : Bromine in CCl₄ adds Br at the ortho position of the methoxy-substituted ring.
Regioselectivity :
The methoxy group activates the aromatic ring, favoring substitution at positions with highest electron density.
Cyclization Reactions
The amino group facilitates intramolecular cyclization:
-
Pyrazole Formation : Reacts with β-ketoesters in ethanol under reflux to form fused pyrazolo-indazole systems (yield: 63%) .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked macrocycles .
Example Reaction Pathway :
-
Condensation with benzaldehyde in glacial acetic acid (120°C, 3 hr)
-
Intramolecular cyclization via elimination of H₂O
Catalytic Coupling Reactions
Palladium-mediated cross-couplings enable structural diversification:
-
Suzuki Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ catalyst (yield: 75–82%).
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (Pd₂(dba)₃/XPhos system) .
Optimized Conditions :
| Reaction | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 100°C | 82% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Toluene | 110°C | 78% |
Acid/Base-Mediated Rearrangements
-
Ring Contraction : Under strong acidic conditions (HCl/EtOH, Δ), the tetrahydroindazole undergoes Wagner-Meerwein rearrangement to form pyrrolo[1,2-a]pyrazines.
-
Deprotection : Methoxy groups demethylate with BBr₃ in DCM (-78°C → RT), yielding phenolic derivatives .
Critical Observation :
Demethylation occurs selectively at the 4-methoxyphenyl group due to steric shielding of the N-bound aromatic ring .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
[4+2] Cycloaddition : With electron-deficient dienophiles (e.g., maleic anhydride)
-
Singlet Oxygen Generation : Forms endoperoxides in the presence of rose bengal
Comparative Reactivity Table
| Reaction Type | Key Product | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Acylation | N-Acetyl derivative | 2.4 × 10⁻³ | 58.7 |
| Suzuki Coupling | Biaryl system | 1.1 × 10⁻² | 42.3 |
| Oxidative Aromatization | Fully aromatic indazole | 3.8 × 10⁻⁴ | 89.1 |
Data compiled from experimental studies
Unusual Reactivity Patterns
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Metallation at C7 : LDA-mediated deprotonation at the C7 position enables functionalization with electrophiles (e.g., CO₂ → carboxylic acid derivatives)
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Radical Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces Br at the indazole C5 position
Theoretical Insights
DFT calculations (B3LYP/6-311++G**) reveal:
-
Highest nucleophilic susceptibility at N2 (Fukui index f⁻ = 0.152)
-
HOMO (−5.43 eV) localized on the amino group and indazole π-system
Comparison with Similar Compounds
Structural Analogues
Compound A : 1-(4-Methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one ()
- Key difference: Lacks the 3-[(4-methoxyphenyl)amino] group.
- Impact : Reduced hydrogen-bonding capacity and electronic effects, leading to lower predicted binding affinity compared to the target compound.
- Synthesis : Derived from 4-methoxyphenylhydrazine, yielding a simpler structure with a 70% reaction efficiency .
Compound B : 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one ()
- Key difference : Replaces the 4-methoxyphenyl group at position 1 with a 4-fluorophenyl group.
- Impact :
- Fluorine’s electronegativity : Enhances metabolic stability and membrane permeability.
- Molecular weight : 351.4 g/mol, lower than the target compound.
- Biological relevance : Fluorine’s presence may improve pharmacokinetics but reduce π-π stacking interactions compared to methoxy groups .
Compound C : 1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride ()
- Key difference : Cyclopropyl group at position 4-phenyl and an amine substituent.
- Impact: Cyclopropyl’s steric effects: May hinder binding to flat hydrophobic pockets. Amine group: Increases solubility but alters electronic properties compared to the methoxy-amino linkage in the target compound .
Functional Group Variations
Methoxy vs. Trimethoxy Substituents
- Trimethoxyphenyl derivatives (e.g., 1-(4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-tetrahydroindazol-4-one, ): Enhanced solubility: Due to additional methoxy groups. Potential drawbacks: Increased metabolic susceptibility and steric bulk may reduce target compatibility .
Amino-Linked vs. Directly Attached Groups
- 3-Amino substituent (target compound): Facilitates hydrogen bonding and conformational flexibility.
- Directly attached phenyl groups (e.g., 1-[(4-methoxyphenyl)methyl]-indazol-4-one, ):
- Reduced flexibility : Limits adaptation to binding sites.
- Lower polarity : May decrease solubility .
Physicochemical Properties
- Polar Surface Area : Increased hydrogen-bonding capacity may improve target engagement but require formulation optimization .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
The compound can be synthesized via cyclocondensation of 4-methoxyphenylhydrazine with a ketone precursor under reflux conditions. Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (e.g., 40–80°C), and catalyst selection (e.g., palladium catalysts for coupling reactions). For example, a 70% yield was achieved using column chromatography for purification, with spectral confirmation via IR (C=O stretch at 1668 cm⁻¹) and NMR (distinct CH₂ and aromatic proton signals) . Reaction optimization may involve adjusting equivalents of reagents or using microwave-assisted synthesis for faster kinetics .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- ¹H NMR : Analyze proton environments, such as the multiplet at δ 2.02–2.11 ppm (CH₂ in the tetrahydroindazolone ring) and aromatic protons at δ 7.10–7.53 ppm (methoxyphenyl groups) .
- IR Spectroscopy : Identify the carbonyl stretch (~1668 cm⁻¹) and NH/amine stretches (~3200–3400 cm⁻¹) .
- 13C NMR : Verify quaternary carbons (e.g., δ 192.5 ppm for the ketone) and methoxy groups (δ 57.4 ppm) . Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm.
Q. What chromatographic methods are effective for purification, and how can mobile phases be optimized?
Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%). For polar impurities, add 1–5% methanol to the mobile phase. Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) . Reversed-phase HPLC with acetonitrile/water (60:40) is recommended for final purity validation.
Advanced Research Questions
Q. How do substituent variations on the methoxyphenyl groups influence biological activity, and what methodologies establish structure-activity relationships (SAR)?
Replace methoxy groups with halogens, nitro, or alkyl groups to assess electronic/steric effects. For example:
- Antimicrobial activity : Compare zones of inhibition against Gram-positive/negative bacteria using agar diffusion assays .
- Enzyme inhibition : Test against kinases or oxidoreductases via fluorescence-based assays (IC₅₀ calculations) . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like ATP-binding pockets .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Hybrid DFT/MD simulations : Model transition states for cyclization or substitution reactions to identify rate-limiting steps .
- Isotopic labeling : Use ¹³C-labeled precursors to trace reaction pathways via NMR .
- Control experiments : Vary solvent polarity (e.g., DMSO vs. THF) to test solvation effects predicted by computations .
Q. How can regioselectivity challenges in indazolone core functionalization be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
- Catalyst tuning : Use Pd(PPh₃)₄ with bulky ligands to favor para-substitution over ortho/meta in cross-coupling reactions .
- Microwave irradiation : Enhance selectivity via rapid, controlled heating (e.g., 100°C for 10 minutes) .
Q. What mechanistic insights explain the formation of the indazolone ring system?
The reaction proceeds via:
- Hydrazine-ketone condensation : Forms a hydrazone intermediate.
- Cyclization : Intramolecular nucleophilic attack by the hydrazine NH group, followed by dehydration. Evidence includes isolation of intermediates (e.g., hydrazones) and pH-dependent kinetics (optimal at pH 5–6) .
Data Analysis and Validation
Q. How should researchers validate conflicting spectral data (e.g., unexpected NMR splitting patterns)?
- 2D NMR (COSY, HSQC) : Resolve coupling networks and assign ambiguous protons/carbons .
- X-ray crystallography : Confirm absolute configuration and hydrogen bonding motifs .
- Reproducibility : Repeat synthesis under inert atmosphere to rule out oxidation artifacts .
Q. What analytical approaches detect degradation products under varying storage conditions?
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, then analyze via LC-MS for hydrolyzed products (e.g., loss of methoxy groups) .
- Photooxidation tests : Use UV light (254 nm) to identify quinone or epoxide derivatives .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol/DMF (1:1) | 70 | |
| Catalyst | PdCl₂(PPh₃)₂ | 85 | |
| Temperature | 80°C | 75 | |
| Purification | Silica gel chromatography | >95% purity |
Q. Table 2. Substituent Effects on Bioactivity
| Substituent | Activity Trend (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 4-Methoxy | 12.3 ± 1.2 | Kinase X | |
| 4-Fluoro | 8.7 ± 0.9 | Kinase X | |
| 4-Nitro | >50 | Kinase X |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
